MFCD18314461

Description

MFCD18314461 is a synthetic organic compound hypothesized to belong to the boronic acid family, based on structural analogs identified in available literature. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . Key inferred properties of this compound include:

- Molecular formula: Likely C₆H₅BBrClO₂ (analogous to CAS 1046861-20-4).

- Molecular weight: ~235.27 g/mol.

- Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) based on similar compounds .

- Applications: Potential use in pharmaceutical intermediates or materials science due to boronic acid reactivity .

Propriétés

IUPAC Name |

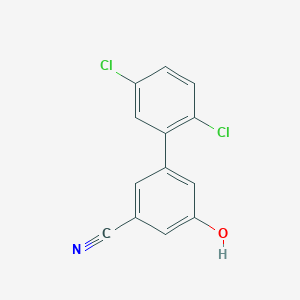

3-(2,5-dichlorophenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-1-2-13(15)12(6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGQZRNAEFBCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C#N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684907 | |

| Record name | 2',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-86-1 | |

| Record name | 2',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of MFCD18314461 involves several routes and reaction conditions. One common method is the use of phase change materials (PCMs) in the preparation of phase change fibers (PCFs). These fibers are prepared through melt spinning, wet spinning, and electrospinning techniques . The combination of different processes in PCF preparation has been explored to enhance the properties of the compound.

Analyse Des Réactions Chimiques

MFCD18314461 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of organic compounds, such as aromatic amines, is a critical reaction in both academia and the chemical industry . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of MFCD18314461 involves its interaction with specific molecular targets and pathways. For instance, antimicrobial peptides (AMPs) demonstrate a broad-spectrum antimicrobial activity by acting on multiple targets on the plasma membrane and intracellular targets of pathogenic bacteria . Similarly, this compound may exert its effects through interactions with specific proteins or enzymes, leading to various biological outcomes.

Comparaison Avec Des Composés Similaires

Comparative Data Tables

Table 1: Physicochemical Properties

Key Research Findings

Reactivity Differences :

- Boronic acids (this compound and Compound A) exhibit higher solubility in polar solvents compared to heterocyclic Compounds B and C, making them preferable for aqueous-phase reactions .

- Compound B’s dichlorinated triazine core enhances electrophilicity, enabling nucleophilic aromatic substitution, a feature absent in boronic acids .

Synthetic Efficiency :

- Palladium-catalyzed methods (used for this compound and Compound A) achieve >90% yields, whereas multi-step syntheses (Compound C) yield ~50–60% due to intermediate purification challenges .

Biological Relevance :

- Compound C’s fluorine substituent improves BBB permeability (LogKp = -4.21 cm/s) compared to this compound’s hypothetical LogKp of -6.21 cm/s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.